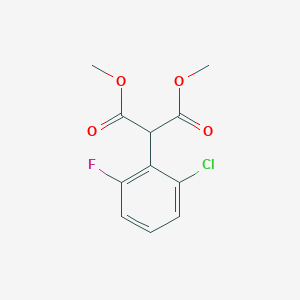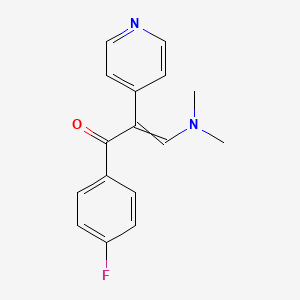![molecular formula C11H13ClN2O2 B8624463 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine](/img/structure/B8624463.png)
1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with chlorine and nitro groups
準備方法
The synthesis of 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using agents like iron powder and hydrochloric acid.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism by which 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine exerts its effects is primarily through interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and pyrrolidine ring also contribute to the compound’s overall reactivity and interaction with molecular targets.
類似化合物との比較
1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
2-Chloro-4-nitrobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
4-Nitrochlorobenzene: This compound has a similar nitro and chlorine substitution on the benzene ring but lacks the pyrrolidine moiety, making it less versatile in certain applications.
2-Chloro-4-nitrobenzyl alcohol: This compound has a hydroxyl group instead of a pyrrolidine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClN2O2/c12-11-7-10(14(15)16)4-3-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
InChIキー |
WVJSTKTTZDBMDR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8624380.png)

![Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate](/img/structure/B8624400.png)


![tert-butyl N-[1-(2-hydroxypropylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B8624420.png)








